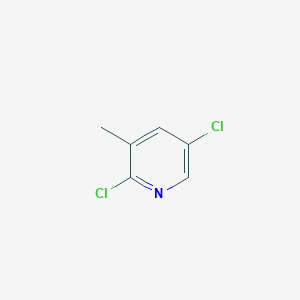

2,5-Dichloro-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOPYQZRWCJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349136 | |

| Record name | 2,5-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-88-6 | |

| Record name | 2,5-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloro-3-methylpyridine CAS number 59782-88-6

An In-depth Technical Guide to 2,5-Dichloro-3-methylpyridine (CAS: 59782-88-6) for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding its utility in the principles of modern organic chemistry.

Core Compound Identity

This compound, also known as 2,5-dichloro-3-picoline, is a substituted pyridine ring that serves as a highly versatile intermediate.[1][2] Its chemical structure, featuring two chlorine atoms and a methyl group, presents multiple reactive sites, making it a valuable precursor for creating complex molecular architectures.[3]

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent choices, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 59782-88-6 | [1][4][5] |

| Molecular Formula | C₆H₅Cl₂N | [4][6] |

| Molecular Weight | 162.02 g/mol | [4][5][7] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [4][8] |

| Melting Point | 42-45 °C | [9][10] |

| Boiling Point | 187 °C | [9][10] |

| Density | ~1.3 g/cm³ | [9][10] |

| Flash Point | 111 °C | [9][10] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water.[4] | [1][4] |

| Refractive Index | ~1.547 | [9][10] |

| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N | [6][8] |

| Canonical SMILES | CC1=CC(Cl)=CN=C1Cl | [6] |

For quality control and structural confirmation, a suite of analytical techniques is employed. While specific spectra are proprietary to manufacturers, standard characterization would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence and integration of the aromatic and methyl protons. ¹³C NMR to identify the six unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

-

Chromatography (HPLC, UPLC, GC): To assess purity by separating the main compound from any starting materials or byproducts.[5]

Section 2: Synthesis and Manufacturing Protocol

Understanding the synthesis of this compound is crucial for assessing its purity, potential byproducts, and cost-effectiveness. A common laboratory-scale synthesis involves a catalyzed reaction between dichloroacetonitrile and methacrolein.[9][10]

Experimental Protocol: Synthesis from Dichloroacetonitrile and Methacrolein

This protocol is based on a published synthetic route and provides a reproducible method for obtaining this compound.[9][10]

Materials:

-

Dichloroacetonitrile (0.1 mol)

-

Methacrolein (0.2 mol)

-

Propionitrile (50 mL, solvent)

-

Cuprous chloride (CuCl, 200 mg, catalyst)

-

Tri-n-butyl phosphine (P(n-Bu)₃, 200 mg, catalyst)

-

n-Hexane (for washing)

-

High-pressure reaction vessel (e.g., Karnol tube, Cartridge tube)

Step-by-Step Procedure:

-

Vessel Charging: In a suitable high-pressure reaction vessel, combine dichloroacetonitrile (11g, 0.1 mol), methacrolein (14g, 0.2 mol), propionitrile (50 mL), cuprous chloride (200 mg), and tri-n-butyl phosphine (200 mg).[9][10]

-

Reaction: Seal the vessel securely. Heat the mixture to 130 °C and maintain this temperature for 6 hours with appropriate stirring. The causality for heating is to provide the necessary activation energy for the cycloaddition and subsequent rearrangement reactions.

-

Work-up and Isolation: After 6 hours, cool the reaction mixture to room temperature. Remove the solvent and any unreacted starting materials under vacuum.[9][10]

-

Purification: The crude product is purified by reduced pressure distillation at 100-120 °C / 5 mmHg. This isolates the product from non-volatile impurities and catalyst residues.[9][10] The distillate will be a light yellow liquid that slowly crystallizes upon standing.[9]

-

Final Crystallization: Wash the resulting solid with cold n-hexane to remove any remaining soluble impurities and dry to obtain the final product. The reported yield for this method is approximately 40%.[9][10]

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

This compound is a highly reactive compound, primarily due to the electronic properties of the dichloropyridine core.[1] The electron-withdrawing nature of the ring nitrogen and the chlorine atoms makes the carbon atoms at positions 2 and 5 susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

The choice between the C2 and C5 positions for nucleophilic attack can be influenced by steric hindrance from the adjacent methyl group at C3 and the electronic activation provided by the ring nitrogen. The C2 position is generally more activated towards nucleophilic attack in pyridines.[11] This allows for selective and sequential displacement of the chlorine atoms, enabling the construction of complex, multi-substituted pyridine derivatives.

Caption: Role as a key intermediate in chemical synthesis pathways.

Common reactions include:

-

Amination: Reaction with primary or secondary amines to introduce nitrogen-containing functional groups.

-

Alkoxylation/Hydroxylation: Displacement of chlorine with alkoxides or hydroxides.

-

Thiolation: Reaction with thiols to form thioethers.

-

Cross-Coupling Reactions: The C-Cl bonds can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.[12]

Section 4: Applications in Drug Development and Agrochemicals

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its ability to act as a hydrogen bond acceptor and participate in pi-stacking interactions makes it ideal for binding to biological targets.

4.1 Role in Pharmaceutical Synthesis this compound provides a robust starting point for developing novel active pharmaceutical ingredients (APIs).[1][3][15] By sequentially replacing the two chlorine atoms, medicinal chemists can perform structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. It is a key building block for compounds with potential antimicrobial and anti-inflammatory activities.[3][15]

4.2 Role in Agrochemical Synthesis In the agrochemical industry, this intermediate is crucial for synthesizing modern herbicides, fungicides, and pesticides.[1][4][15] The specific toxiphore required for biological activity can be installed by displacing one or both chlorine atoms. For example, it serves as a precursor for potent crop protection agents that are vital for improving agricultural yields.[3][16]

Section 5: Safety, Handling, and Toxicology

Trustworthiness in experimental science requires a commitment to safety. This compound is classified as an irritant and requires careful handling.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Irritant | GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Toxicity | - | H301: Toxic if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

Handling and Storage:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][18]

Conclusion

This compound (CAS 59782-88-6) is more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, established synthetic routes, and predictable SNAr reactivity make it an indispensable building block in the synthesis of high-value compounds. For scientists in pharmaceutical and agrochemical research, mastering the application of this intermediate opens a direct and efficient pathway to novel molecular entities with significant biological and commercial potential.

References

-

Chemical Synthesis. (n.d.). This compound | CAS 59782-88-6. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND ITS INTRAMOLECULAR CYCLIZATION TO α-CARBOLINE. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,5-Dichloro-3-methoxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

-

Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

-

National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Retrieved from [Link]

-

Human Metabolome Database. (2014, October 8). Showing metabocard for 3-Methylpyridine (HMDB0061887). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CAS 59782-88-6: this compound | CymitQuimica [cymitquimica.com]

- 5. 59782-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. This compound | 59782-88-6 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

2,5-Dichloro-3-methylpyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloro-3-methylpyridine

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and manufacturing.

Chemical Identity and Structure

This compound, also known as 2,5-dichloro-3-picoline, is a di-substituted pyridine derivative. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.

Key Identifiers:

-

Molecular Weight: 162.02 g/mol [1]

-

Synonyms: 2,5-Dichloro-3-picoline, Pyridine, 2,5-dichloro-3-methyl-[4]

The structural arrangement of the substituents on the pyridine ring is a key determinant of the molecule's polarity, crystal packing, and reactivity.

Caption: Molecular Structure of this compound.

Core Physical and Chemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. This compound is typically a solid at room temperature, appearing as a white to off-white or pale yellow crystalline substance.[3]

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white / primrose yellow solid | [3] |

| Melting Point | 42 - 46 °C | [1][2][3] |

| Boiling Point | 187 °C (at 760 mmHg) | [1][3] |

| Density | 1.319 g/cm³ | [1][4] |

| Refractive Index (n_D) | 1.547 | [1][2][3] |

| Flash Point | 111 °C | [1][3][4] |

| Vapor Pressure | 0.891 mmHg at 25 °C | [1][4] |

The melting point range of 42-46 °C is a crucial indicator of purity.[1][2] A sharp melting range within these values suggests a high-purity sample, whereas a broadened or depressed range would indicate the presence of impurities, often residual solvents or starting materials from synthesis. Its boiling point of 187 °C allows for purification by distillation, although vacuum distillation is often preferred to prevent thermal degradation.[1][3]

Spectroscopic Profile

While this guide focuses on physical properties, spectroscopic data is the cornerstone of structural confirmation and purity assessment. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns confirming the substitution pattern. ¹³C NMR would identify the six unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C and C=N stretching vibrations of the pyridine ring, and C-Cl bonds.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms would be a definitive feature in the mass spectrum, aiding in its identification.

Vendors of this compound often provide access to this type of analytical data to confirm the identity and purity of their product.[5]

Safety, Handling, and Storage

From a safety perspective, this compound is classified as an irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[7] For long-term stability and to prevent degradation, storage under an inert atmosphere at room temperature is recommended.

Contextual Insights: Synthesis and Purity

A brief understanding of the synthesis of this compound provides context for potential impurities. One documented synthetic route involves the reaction of dichloroacetonitrile and methacrolein in a propionitrile solvent, catalyzed by cuprous chloride and tri-n-butyl phosphorus.[1][3] The crude product is then purified by vacuum distillation and recrystallization from a solvent like n-hexane.[1][3]

The choice of purification method is directly informed by the physical properties. Recrystallization is effective because the compound is a solid at room temperature, and vacuum distillation is suitable due to its boiling point, minimizing the risk of decomposition at high temperatures.

Experimental Methodologies: A Conceptual Workflow

Validating the physical properties of a supplied batch of this compound is a critical step in quality control for any research or development application. The following workflow outlines the conceptual approach.

Caption: General workflow for physical and chemical characterization.

Expert Rationale:

-

Melting Point Determination: This is a rapid and cost-effective first pass for purity assessment. A capillary melting point apparatus is used. A narrow range (e.g., within 1-2 °C) that aligns with the literature value (42-46 °C) is a strong indicator of high purity.[1][2]

-

Spectroscopic Confirmation: This is the definitive step for structural verification.

-

NMR: Confirms the precise arrangement of atoms and is highly sensitive to impurities.

-

FTIR: Provides a molecular "fingerprint" and confirms the presence of key functional groups.

-

GC-MS: Can separate volatile impurities and provide mass data for both the main component and any contaminants, offering a quantitative purity assessment.

-

This self-validating system, starting with a simple physical measurement and moving to definitive structural analysis, ensures the material's integrity before its inclusion in sensitive drug development pathways.

References

- This compound - ChemBK. (2024).

- 59782-90-0, this compound Formula - ECHEMI. (n.d.).

- This compound 59782-88-6 Purity 98.0% China - Guidechem. (n.d.).

- This compound | 59782-88-6 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- A75706 - SAFETY DATA SHEET - MilliporeSigma. (2025).

- 5 - SAFETY DATA SHEET. (2025).

- This compound | 59782-88-6 - BLD Pharm. (n.d.).

- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (n.d.).

- This compound - CAS 59782-88-6 - ChemNet. (n.d.).

- This compound | CAS 59782-88-6 | Chemical-Suppliers. (n.d.).

- This compound | 59782-88-6 - Fluorochem. (n.d.).

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-3-methylpyridine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methylpyridine (CAS No. 59782-88-6), also known as 2,5-dichloro-3-picoline, is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its structural motif is of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance biological activity and modulate physicochemical properties. Consequently, a precise understanding of the fundamental properties of its derivatives, such as this compound, is paramount for reproducible research and scalable development.

This technical guide provides an in-depth analysis of two of the most fundamental physical constants of this compound: its melting and boiling points. Accurate determination of these phase transition temperatures is not merely an academic exercise; it is essential for assessing purity, designing purification protocols, ensuring reaction control, and meeting stringent regulatory standards in drug development. This document outlines the theoretical underpinnings, authoritative experimental protocols, and the practical significance of these properties for scientists in the field.

Section 1: Compound Profile & Physicochemical Properties

A comprehensive understanding of a compound begins with its key identifiers and physical characteristics. The properties of this compound are summarized below. It is important to note that minor variations in reported values for melting and boiling points can occur due to differences in experimental conditions (e.g., pressure) and the purity of the sample.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2,5-Dichloro-3-picoline | [1][2] |

| CAS Number | 59782-88-6 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [2][3] |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 42-45 °C | [3][4] |

| Boiling Point | 187 °C (at 760 mmHg) | [3][4] |

| 186.9 °C (at 760 mmHg) | [1][2] | |

| Density | 1.319 g/cm³ | [1][3] |

| Flash Point | 111 °C | [1][4] |

| Refractive Index | 1.547 | [1][4] |

Section 2: The Science of Phase Transitions: A Theoretical Framework

To perform and interpret measurements correctly, a scientist must grasp the principles governing phase changes. These constants are direct reflections of the intermolecular forces holding the crystal lattice (for melting) or the bulk liquid (for boiling) together.

Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5–1.0 °C).[5] The key significance of this property lies in its sensitivity to impurities. Impurities disrupt the uniform crystal lattice, which typically lowers and broadens the melting point range.[5][6] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] At this temperature, the molecules possess sufficient kinetic energy to overcome the intermolecular forces holding them in the liquid phase and transition into a gas.[8] Unlike the melting point, the boiling point is highly dependent on pressure.[7] Therefore, reporting the pressure at which a boiling point is measured is non-negotiable for scientific accuracy. For values not measured at standard atmospheric pressure (760 mmHg), a pressure correction is necessary for valid comparison.

Section 3: Authoritative Protocols for Experimental Determination

For data to be considered reliable and reproducible, it must be generated using standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide such a global standard.

Protocol for Melting Point Determination (Adapted from OECD Guideline 102)

This protocol is based on the capillary method, which is widely recognized for its accuracy and small sample requirement.[9][10]

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.[11]

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a thin-walled capillary tube (sealed at one end) into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature sensor is positioned correctly according to the instrument's manual.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (42-45 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts.

-

The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow.

-

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol for Boiling Point Determination (Adapted from OECD Guideline 103)

The Siwoloboff method is a reliable micro-scale technique suitable for determining the boiling point of small liquid samples, which is particularly useful when dealing with valuable research compounds.[12][13] Since this compound is a solid at room temperature, it must first be melted.

Principle: A small sample is heated in a tube containing an inverted capillary. The boiling point is the temperature at which the stream of bubbles from the capillary ceases and the liquid just begins to enter the capillary upon cooling.[12]

Experimental Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube (e.g., a Durham tube) and gently melt it in a heating bath. The liquid height should be approximately 1-2 cm.

-

Apparatus Setup:

-

Place a short piece of capillary tubing (sealed at one end) into the test tube with its open end downwards.

-

Attach the test tube to a calibrated thermometer using a rubber band or wire.

-

Immerse the assembly in a heating bath (e.g., silicone oil), ensuring the sample is below the liquid level of the bath.

-

-

Heating and Observation:

-

Heat the bath gently with constant stirring.

-

As the temperature approaches the boiling point, a fine stream of bubbles will emerge from the inverted capillary.

-

Continue heating until the bubble stream is rapid and continuous, indicating the air in the capillary has been replaced by the substance's vapor.

-

-

Data Recording:

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature and the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction should be applied.

-

Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.

Section 4: Application in Drug Development & Research

The precise determination of melting and boiling points is foundational to several key activities in the research and development pipeline.

-

Purity Assessment and Quality Control: As discussed, a sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid.[6] This is a fundamental quality control check after synthesis and before use in further reactions or biological assays.

-

Purification Strategy: The boiling point is the critical parameter for purification by distillation.[14] Knowing the boiling point of this compound (187 °C at 760 mmHg) allows scientists to select appropriate conditions (e.g., simple, fractional, or vacuum distillation) to separate it from solvents, reactants, or byproducts.[15] For high-boiling compounds, vacuum distillation is often employed to lower the boiling temperature and prevent thermal decomposition.[15]

-

Reaction Condition Design: Understanding the boiling point helps in selecting appropriate solvents and setting reaction temperatures to ensure reagents remain in the desired phase and to prevent loss of volatile materials.

-

Drug Formulation and Bioavailability: For active pharmaceutical ingredients (APIs), the melting point influences solubility, which is a key determinant of a drug's absorption and bioavailability.[16][17] While not an API itself, the properties of intermediates like this compound inform the characteristics of the final drug molecule.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its well-defined physicochemical properties. Its melting point of 42-45 °C and normal boiling point of approximately 187 °C are critical constants that inform purity, guide purification, and enable rational process design. By employing standardized, authoritative protocols, such as those established by the OECD, researchers can ensure the generation of accurate, reliable, and reproducible data. This commitment to scientific integrity is essential for advancing the fields of drug discovery and chemical synthesis.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. Retrieved from [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2009). An interesting relationship between drug absorption and melting point. ResearchGate. Retrieved from [Link]

-

Boiling point: Significance and symbolism. (2025). A.I. Generated. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

-

Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central. Retrieved from [Link]

-

OECD. (1995). Test No. 103: Boiling Point. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

OECD. (1995). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

OECD. (2007). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Nichols, L. (2022). 6.2A: Overview of Boiling Point. Chemistry LibreTexts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

Soderberg, T. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

Sources

- 1. This compound | 59782-88-6 [chemnet.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. Boiling point: Significance and symbolism [wisdomlib.org]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichloro-3-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methylpyridine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a versatile intermediate in the agrochemical and pharmaceutical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the realm of drug discovery and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process optimization.

Molecular Identity and Structure

The molecular formula for this compound is C₆H₅Cl₂N.[3][4][5] Its structure consists of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 162.02 g/mol | [3][4][5] |

| Exact Mass | 160.979904 Da | [6] |

| CAS Number | 59782-88-6 | [3][4][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 42-45°C | [3][6] |

| Boiling Point | 187°C | [3][6] |

| Density | 1.319 g/cm³ | [3] |

| Flash Point | 111°C | [3][6] |

| Refractive Index | 1.547 | [3][6] |

| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N | [5] |

Part 2: Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability.

Common Synthetic Approach: Chlorination of a Pyridine Precursor

A prevalent method for synthesizing chlorinated pyridines involves the direct chlorination of a suitable pyridine derivative.[7] This process requires careful control of reaction conditions to achieve the desired regioselectivity.

Experimental Protocol: Synthesis via Dichloroacetonitrile and Methacrolein

One documented synthesis involves the reaction of dichloroacetonitrile with methacrolein in the presence of a catalyst.[3][6]

Step-by-Step Methodology:

-

Reaction Setup: To a suitable reaction vessel (e.g., a Karnol tube or a four-necked flask), add 50 ml of propionitrile as the solvent.[3][6]

-

Addition of Reactants: Add 11g (0.1 mol) of dichloroacetonitrile and 14g (0.2 mol) of methacrolein to the solvent.[3][6]

-

Catalyst Introduction: Introduce 200mg of cuprous chloride and 200mg of tri-n-butyl phosphorus as catalysts.[3][6]

-

Reaction Conditions: Heat the mixture at 130°C for 6 hours.[3][6]

-

Work-up: After cooling to room temperature, remove the solvent and any unreacted starting materials under vacuum.[3][6]

-

Purification: Purify the crude product by distillation under reduced pressure at 100-120°C/5mmHg. The resulting light yellow liquid will slowly crystallize.[3][6]

-

Final Product Isolation: Wash the crystallized product with n-hexane and dry to obtain 2,3-dichloro-5-methylpyridine (an isomer, indicating the complexity of regioselectivity) with a reported yield of 40%.[3][6] The melting point of the obtained product is 42-45°C.[3][6]

Causality in Experimental Choices:

-

Solvent: Propionitrile is chosen for its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve the reactants and catalysts.

-

Catalyst: The combination of cuprous chloride and tri-n-butyl phosphorus facilitates the desired cycloaddition reaction between dichloroacetonitrile and methacrolein.

-

Purification: Distillation under reduced pressure is a standard technique for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition. Subsequent crystallization and washing with a non-polar solvent like n-hexane helps to remove impurities.

Part 3: Applications in Drug Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets.[8][9] this compound, as a functionalized pyridine, is a valuable starting material for the synthesis of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in constructing more complex molecules with potential biological activity.[2] Research has indicated its use in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties.[1][2]

Examples of Pyridine Scaffolds in Approved Drugs:

-

Isoniazid and Ethionamide: Antitubercular agents.[8]

-

Abiraterone Acetate: Used in the treatment of prostate cancer.[8]

-

Crizotinib: An anticancer therapeutic.[8]

The versatility of the pyridine scaffold highlights the potential for developing novel drug candidates from intermediates like this compound.

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

-

Toxicity: This compound is considered toxic if swallowed and may be fatal if it comes in contact with the skin.

-

Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[5]

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area or outdoors.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately. Rinse mouth.

-

In Case of Skin Contact: Wash with plenty of soap and water.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[3][10]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10]

Storage Recommendations

-

Store in a well-ventilated place and keep the container tightly closed.

-

Store locked up.

-

It is recommended to store under an inert atmosphere at room temperature.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new agrochemicals and pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. The continued exploration of its reactivity and incorporation into novel molecular frameworks holds promise for the discovery of new and effective therapeutic agents.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998). Google Patents.

-

2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. (2025, December 28). Retrieved from [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. (2026, January 4). Retrieved from [Link]

-

2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS 59782-88-6 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

- Simple preparation method of 2, 5-dichloropyridine. (n.d.). Google Patents.

-

The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound - [sigmaaldrich.cn]

- 5. This compound | 59782-88-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dichloro-3-methylpyridine: A Core Heterocyclic Intermediate

Introduction: The Strategic Importance of a Dichlorinated Picoline

In the landscape of modern synthetic chemistry, the pyridine scaffold remains one of the most prolific and versatile heterocyclic systems, forming the backbone of countless pharmaceuticals and agrochemicals.[1] Within this class, halogenated pyridines serve as exceptionally valuable building blocks, where the position and nature of the halogen substituents dictate reactivity and ultimately, the biological activity of the final molecule. 2,5-Dichloro-3-methylpyridine (also known as 2,5-Dichloro-3-picoline) is a key intermediate whose specific substitution pattern offers a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic challenges, and critical applications for professionals in research and development.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by a pyridine ring chlorinated at positions 2 and 5, with a methyl group at the 3-position.

The structure, depicted below, reveals the asymmetric nature of the substitution, which is crucial for its utility in creating complex molecular architectures.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of an intermediate are critical for process development, reaction optimization, and safety assessments. This compound is typically a white to off-white solid at ambient temperature.[5][6] A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Molecular Weight | 162.02 g/mol | [6] |

| Physical Form | White to off-white solid | [5][6] |

| Purity | ≥97% (typical) | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [6] |

Note: Specific values for melting point, boiling point, and density are not consistently reported across public sources and should be confirmed by consulting the certificate of analysis from a specific supplier.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines is often a significant challenge due to issues with regioselectivity. The preparation of this compound is no exception. Direct electrophilic chlorination of the precursor, 3-methylpyridine (β-picoline), is complicated by the fact that the pyridine ring is electron-deficient and deactivating towards electrophilic attack. Furthermore, forcing conditions often lead to a mixture of isomers and over-chlorinated products.[8]

General Synthetic Strategy: A Logic-Based Approach

While a definitive, high-yield, single-step protocol is not widely published, a logical synthetic pathway can be constructed based on established principles of pyridine chemistry. The key is to activate the pyridine ring towards electrophilic substitution in a controlled manner.

A common and effective strategy involves the N-oxidation of the starting material.[9] The resulting 3-methylpyridine N-oxide exhibits fundamentally different reactivity. The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions. This allows for a more controlled introduction of the first chlorine atom.

The subsequent steps would involve the introduction of the second chlorine atom and deoxygenation of the N-oxide. The directing effects in the chlorinated N-oxide intermediate become more complex, and achieving high regioselectivity for the second chlorination at the 5-position remains a significant synthetic hurdle, often requiring careful optimization of reagents and conditions.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations rather than a specific, validated protocol.

Caption: Conceptual workflow for the synthesis of this compound.

Expert Rationale:

-

Why N-Oxidation? The pyridine ring is π-deficient and reacts sluggishly with electrophiles. The N-oxide functionality donates electron density back into the ring, particularly at the ortho (2,6) and para (4) positions, making electrophilic substitution feasible under milder conditions.[9]

-

Chlorinating Agents: Reagents like sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂) are often employed for chlorinating N-oxides.[9] The choice of agent and solvent can profoundly influence the regiochemical outcome.

-

The Selectivity Challenge : Even with N-oxide activation, achieving exclusive chlorination at the 2- and 5-positions is difficult. The process will likely yield a mixture of isomers, including 2,3-dichloro- and 2,4-dichloro- derivatives, necessitating advanced purification techniques to isolate the desired 2,5-dichloro product.[8] This inherent difficulty underscores the compound's value as a purified intermediate.

Applications in Research and Development

The utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is significantly more labile towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 5-position due to the activating effect of the ring nitrogen. This predictable reactivity makes it a valuable building block.

-

Agrochemicals : This intermediate is a crucial precursor in the synthesis of advanced herbicides and fungicides.[3][4] The pyridine core is a well-established toxophore in crop protection, and the specific substitution pattern of this molecule allows for the construction of complex side chains that modulate potency, selectivity, and environmental persistence.

-

Pharmaceuticals : In drug discovery, the chlorinated pyridine scaffold is considered a "privileged structure".[1] this compound serves as a versatile starting material for introducing the 5-chloro-3-methyl-pyridin-2-yl moiety into potential drug candidates.[3][4] The introduction of a chloro group can enhance membrane permeability and metabolic stability, a phenomenon sometimes referred to as the "magic chloro effect". The remaining chlorine at the 5-position can be retained in the final molecule or used as a handle for further diversification through cross-coupling reactions.

Safety and Handling

As with any halogenated heterocyclic compound, proper handling of this compound is imperative. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

GHS Classification : The compound is generally classified with the GHS07 pictogram (Warning).[5][6]

-

Hazard Statements :

-

Precautionary Statements :

Handling Protocol:

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is derived not only from its applications but also from the synthetic challenges involved in its preparation. The distinct electronic environment of its two chloro-substituents provides a reliable handle for sequential chemical modifications, enabling the efficient construction of complex target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and the logic behind its synthesis is essential for any scientist looking to leverage this powerful heterocyclic building block.

References

- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Retrieved from [Link]

- Google Patents. (1980). US4205175A - Chlorination process.

- Patent 0121320. (n.d.).

-

Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized.... Retrieved from [Link]

-

European Patent Office. (1993). EP 0684943 B1 - CHLORINATION PROCESS OF PYRIDINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (1980). US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 59782-88-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 59782-88-6 [sigmaaldrich.com]

- 5. This compound | 59782-88-6 [sigmaaldrich.com]

- 6. 59782-88-6|this compound|BLD Pharm [bldpharm.com]

- 7. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

Spectroscopic Data for 2,5-Dichloro-3-methylpyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-dichloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation. This document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the insights of a seasoned application scientist.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative. The presence of two chlorine atoms and a methyl group on the pyridine ring imparts specific reactivity and physical properties, making it a valuable building block in organic synthesis. Its structural congeners have shown a wide range of biological activities, driving the interest in the synthesis and characterization of new derivatives. Accurate and thorough spectroscopic analysis is the cornerstone of this research, ensuring the identity and purity of the compound and its subsequent products.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | s | 1H | H-6 |

| ~7.65 | s | 1H | H-4 |

| ~2.45 | s | 3H | CH₃ |

Interpretation and Experimental Rationale:

The predicted chemical shifts are consistent with a dichlorinated methylpyridine structure. The two aromatic protons, H-4 and H-6, appear as singlets due to the absence of adjacent protons for spin-spin coupling. The downfield shift of H-6 compared to H-4 is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The methyl group protons (CH₃) appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the sample well and its residual solvent peak does not interfere with the signals of interest.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-2 |

| ~148.0 | C-6 |

| ~138.0 | C-4 |

| ~132.0 | C-5 |

| ~130.0 | C-3 |

| ~18.0 | CH₃ |

Interpretation and Experimental Rationale:

The predicted chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent atoms. The carbons directly attached to the chlorine atoms (C-2 and C-5) and the nitrogen atom (C-2 and C-6) are expected to be significantly downfield. The quaternary carbons (C-2, C-3, and C-5) will typically show lower intensity peaks compared to the carbons with attached protons (C-4 and C-6). The methyl carbon (CH₃) appears at the most upfield position, which is typical for sp³-hybridized carbons. A standard ¹³C NMR experiment is proton-decoupled to simplify the spectrum to single lines for each carbon.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₃) |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1450-1350 | Medium | CH₃ bending |

| ~850-750 | Strong | C-Cl stretch |

| ~800-700 | Strong | Out-of-plane C-H bending |

Interpretation and Experimental Rationale:

The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the lower wavenumber region are characteristic of the C-Cl stretching vibrations. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring. The sample for IR analysis can be prepared as a KBr pellet or as a thin film on a salt plate, or analyzed as a solution in a suitable solvent like CCl₄.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic.

Table 4: Predicted m/z Values and Relative Abundances for Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Relative Abundance |

| 161 | [M]⁺ (with ²³⁵Cl) | Base Peak (100%) |

| 163 | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) | ~65% |

| 165 | [M+4]⁺ (with ²³⁷Cl) | ~10% |

| 126 | [M-Cl]⁺ | Significant |

| 91 | [M-Cl-Cl]⁺ or [M-2Cl]⁺ | Significant |

Interpretation and Experimental Rationale:

The molecular ion peak at m/z 161 corresponds to the molecular weight of this compound with two ³⁵Cl isotopes. The peaks at m/z 163 and 165 are the isotopic peaks due to the presence of the ³⁷Cl isotope. The relative abundance ratio of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks is a clear indicator of a molecule containing two chlorine atoms. The fragmentation is expected to proceed via the loss of a chlorine atom to give the ion at m/z 126, followed by the loss of the second chlorine atom to yield the ion at m/z 91. The choice of electron ionization (EI) is common for volatile and thermally stable small organic molecules, as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: A generalized workflow for acquiring an EI mass spectrum.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile of this important chemical intermediate. The provided experimental protocols serve as a general guideline for researchers to acquire their own data. It is important to note that the presented data is based on computational predictions and should be confirmed with experimental results. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical research and drug development, aiding in the confident identification and characterization of this compound.

References

-

NMRDB.org: An online resource for NMR prediction. [Link]

-

ChemDoodle Web Components: A platform for chemical drawing and spectral prediction. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Solubility Profile of 2,5-Dichloro-3-methylpyridine in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-methylpyridine is a pivotal intermediate in the synthesis of numerous agrochemical and pharmaceutical compounds. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. It provides a thorough analysis of its physicochemical properties, a predictive assessment of its solubility based on molecular structure, and detailed, field-proven experimental protocols for the precise determination of its solubility. This guide is designed to empower researchers and development professionals to generate the critical data necessary for their specific applications.

Introduction: The Significance of this compound

This compound, a halogenated pyridine derivative, serves as a versatile building block in organic synthesis. Its structural features, including the reactive chlorine atoms and the methyl-substituted pyridine ring, make it a valuable precursor for a range of complex molecules with biological activity. Its primary applications are found in the development of novel herbicides and fungicides, as well as in the synthesis of active pharmaceutical ingredients (APIs). The efficiency of its use in these synthetic pathways is intrinsically linked to its solubility in reaction and purification solvents.

Physicochemical Properties of this compound and its Parent Compounds

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The table below summarizes key properties of the target molecule, alongside its parent compounds, 2,5-dichloropyridine and 3-methylpyridine (3-picoline), to provide context for the influence of its substituents.

| Property | This compound | 2,5-Dichloropyridine | 3-Methylpyridine (3-Picoline) |

| CAS Number | 59782-88-6 | 16110-09-1 | 108-99-6 |

| Molecular Formula | C₆H₅Cl₂N | C₅H₃Cl₂N | C₆H₇N |

| Molecular Weight | 162.02 g/mol | 147.99 g/mol | 93.13 g/mol |

| Appearance | White to off-white solid | Almost white crystalline powder | Colorless liquid |

| Melting Point | 42-45 °C[1] | 59-62 °C[1][2] | -19 °C[3] |

| Boiling Point | 187 °C[1] | 186.6 ± 20.0 °C[1] | 144 °C[3] |

| Density | 1.319 g/cm³[1] | ~1.4 g/cm³[1] | 0.957 g/mL[3] |

| Water Solubility | Predicted to be low/insoluble | Insoluble[4][5] | Miscible[6] |

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound. This principle is governed by the polarity of both the solute and the solvent.

The molecular structure of this compound features a moderately polar pyridine ring. However, the presence of two electron-withdrawing chlorine atoms significantly increases the molecule's lipophilicity and reduces its overall polarity. The methyl group, being weakly electron-donating, has a lesser impact on the overall polarity compared to the two chlorine substituents.

Based on this structural analysis, the following solubility trends can be predicted:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents. The molecule's chlorinated nature suggests good solubility in chlorinated solvents.

-

Examples: Dichloromethane, chloroform, toluene, diethyl ether, ethyl acetate, and acetone.

-

-

Moderate to Low Solubility: Expected in polar protic solvents. The ability to act as a hydrogen bond acceptor via the pyridine nitrogen is diminished by the electron-withdrawing chlorine atoms, thus reducing interactions with protic solvents.

-

Examples: Methanol, ethanol, and propanol.

-

-

Insoluble: Expected in highly polar solvents, particularly water. The significant non-polar character imparted by the two chlorine atoms and the hydrocarbon methyl group will lead to very low aqueous solubility.

The following diagram illustrates the key molecular features of this compound and their anticipated influence on its solubility in different solvent classes.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the sparsity of quantitative data, experimental determination of solubility is crucial. The isothermal equilibrium (shake-flask) method is the gold standard for its reliability and is detailed below.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated positive displacement pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram outlines the workflow for the isothermal equilibrium solubility determination method.

Caption: Workflow for the isothermal equilibrium solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Centrifugation can be used to expedite this process.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

Data Presentation: A Template for Reporting Solubility

To facilitate comparative analysis, all experimentally determined solubility data should be recorded in a structured format. The following table serves as a template for reporting results.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Toluene | Aromatic Hydrocarbon | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated Hydrocarbon | 25 | Experimental Value | Calculated Value |

| Acetone | Ketone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | 25 | Experimental Value | Calculated Value |

| Methanol | Alcohol | 25 | Experimental Value | Calculated Value |

| Ethanol | Alcohol | 25 | Experimental Value | Calculated Value |

| n-Hexane | Aliphatic Hydrocarbon | 25 | Experimental Value | Calculated Value |

Conclusion and Field-Proven Insights

While a comprehensive public database for the solubility of this compound is currently lacking, a systematic approach based on its molecular structure provides a reliable predictive framework. The compound is anticipated to be most soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic media and practical insolubility in water.

For drug development and agrochemical formulation, where precision is paramount, the experimental determination of solubility is non-negotiable. The detailed isothermal equilibrium protocol provided in this guide offers a self-validating system for generating accurate and reproducible solubility data. This information is critical for informed solvent selection, leading to optimized reaction yields, efficient purification processes, and the development of stable, effective end-products.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Solubility of Things. (n.d.). 3-picoline. Available at: [Link]

-

PubChem. (n.d.). 3-Methylpyridine. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Picoline. Available at: [Link]

-

ChemSynthesis. (2024). 2,5-dichloropyridine. Available at: [Link]

-

Wikipedia. (2023). 3-Methylpyridine. Available at: [Link]

-

National Toxicology Program. (2000). 3-Picoline. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Amino-2,5-dichloropyridine. Available at: [Link]

-

NIH. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,5-Dichloropyridine(16110-09-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2,5-Dichloropyridine CAS#: 16110-09-1 [m.chemicalbook.com]

- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

2,5-Dichloro-3-methylpyridine synthesis from 3-picoline

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3-methylpyridine from 3-Picoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block, indispensable in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] Its strategic importance is derived from the specific arrangement of its substituents: two reactive chlorine atoms and a methyl group on the pyridine scaffold, which allow for precise and versatile downstream functionalization. This guide provides a comprehensive technical overview of the synthetic routes to this compound, with a primary focus on its preparation from the readily available starting material, 3-picoline (3-methylpyridine). We will delve into the mechanistic underpinnings of various chlorination strategies, explain the causal logic behind preferred industrial methodologies, and provide detailed experimental protocols. The discussion is grounded in authoritative references to ensure scientific integrity and practical applicability for professionals in chemical research and development.

Introduction: The Strategic Value of a Dichlorinated Picoline

The pyridine ring is a ubiquitous motif in medicinal chemistry and materials science.[3] The introduction of halogen atoms onto this ring system dramatically enhances its utility as a synthetic intermediate. In the case of this compound, the chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic substitution, providing handles for constructing more complex molecular architectures.[4] This reactivity makes it a cornerstone intermediate for a range of high-value compounds, including novel herbicides, fungicides, and therapeutic agents such as those with potential antimicrobial or anti-inflammatory properties.[1][5]

However, the synthesis of this specific isomer is non-trivial. The direct chlorination of 3-picoline is complicated by the competing directing effects of the ring nitrogen and the activating methyl group, often leading to a complex mixture of isomers and polychlorinated byproducts.[6] Achieving high regioselectivity and yield is the central challenge, necessitating a carefully controlled, multi-step approach, which forms the core of this guide.

Synthetic Strategies: From 3-Picoline to a Regiochemically Pure Product

The conversion of 3-picoline to this compound is primarily an exercise in controlling electrophilic aromatic substitution on a pyridine ring. We will explore two main pathways: direct chlorination and a more controlled synthesis via an N-oxide intermediate.

Pathway 1: Direct Liquid or Vapor-Phase Chlorination

Direct chlorination of 3-picoline is the most straightforward approach in principle, but the most problematic in practice.

Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophiles and directs incoming substituents to the 3- and 5-positions. Conversely, the methyl group at the 3-position is an activating group that directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. This clash of directing effects results in poor regioselectivity.

Typical Conditions and Outcomes: The reaction is often performed in the vapor phase at high temperatures (300-500°C) or in the liquid phase with a Lewis acid catalyst like ferric chloride (FeCl₃).[6] Regardless of the phase, the process invariably yields a mixture of chlorinated products. The primary products are often 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, with the desired this compound being just one component among many di- and trichlorinated species.[7][8]

Causality of Poor Performance: The high energy input (high temperatures) or strong catalytic action required to overcome the deactivated nature of the pyridine ring leads to a loss of selectivity. The reaction becomes kinetically controlled, and multiple positions on the ring are chlorinated. Furthermore, radical chlorination of the methyl side-chain can also occur, further complicating the product mixture.[9]